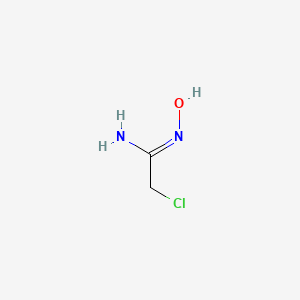

(1Z)-2-chloro-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-2-chloro-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C2H5ClN2O and its molecular weight is 108.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(1Z)-2-chloro-N'-hydroxyethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of hydroxyethanimidamides, characterized by a chloro substituent on the ethanimidamide backbone. Its structure can be represented as follows:

- Chemical Formula : C₂H₅ClN₂O

- Molecular Weight : 134.53 g/mol

The synthesis typically involves the reaction of chloroacetaldehyde with hydroxylamine, allowing for the introduction of the hydroxy group while maintaining the integrity of the chloro substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor, binding to active sites or modulating receptor functions. This interaction can lead to various therapeutic effects, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In cancer research, this compound has shown promising results in inhibiting tumor cell growth. For instance, studies on MCF-7 breast cancer cells revealed:

- IC50 Value : 225 µM

- Mechanism : Induction of apoptosis and disruption of cell cycle progression.

The compound's ability to alter cell viability and induce morphological changes in cancer cells highlights its potential as an anticancer therapeutic agent .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings indicated that the compound exhibited comparable inhibition zones to standard antibiotics, suggesting its viability as an alternative treatment option.

Study 2: Anticancer Mechanisms

In another investigation focused on its anticancer properties, researchers found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, evidenced by increased levels of lactate dehydrogenase (LDH) released into the culture medium. This suggests that the compound effectively compromises cell membrane integrity during apoptosis .

Propriétés

Numéro CAS |

3272-96-6 |

|---|---|

Formule moléculaire |

C2H5ClN2O |

Poids moléculaire |

108.53 g/mol |

Nom IUPAC |

2-chloro-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |

Clé InChI |

XCARGDPHZYJCMU-UHFFFAOYSA-N |

SMILES |

C(C(=NO)N)Cl |

SMILES isomérique |

C(/C(=N\O)/N)Cl |

SMILES canonique |

C(C(=NO)N)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.